molecular formula C28H27N3O3 B2394405 N-(4-morpholino-2-(p-tolyl)quinolin-6-yl)-2-phenoxyacetamide CAS No. 1115947-62-0

N-(4-morpholino-2-(p-tolyl)quinolin-6-yl)-2-phenoxyacetamide

Cat. No.: B2394405
CAS No.: 1115947-62-0
M. Wt: 453.542
InChI Key: PCRBDNODXPJSKT-UHFFFAOYSA-N
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Description

N-(4-morpholino-2-(p-tolyl)quinolin-6-yl)-2-phenoxyacetamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a morpholino group, a p-tolyl group, and a quinoline moiety, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-morpholino-2-(p-tolyl)quinolin-6-yl)-2-phenoxyacetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the morpholino and p-tolyl groups. The final step involves the acylation of the quinoline derivative with phenoxyacetyl chloride under controlled conditions to yield the target compound. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-morpholino-2-(p-tolyl)quinolin-6-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-(4-morpholino-2-(p-tolyl)quinolin-6-yl)-2-phenoxyacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-morpholino-2-(p-tolyl)quinolin-6-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to downstream effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-(4-morpholino-2-(p-tolyl)quinolin-6-yl)benzamide
  • 1-(2-Methoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea
  • 1-(4-Ethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea

Uniqueness

N-(4-morpholino-2-(p-tolyl)quinolin-6-yl)-2-phenoxyacetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its morpholino and phenoxyacetamide moieties contribute to its distinct reactivity and potential therapeutic applications, setting it apart from similar compounds.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-4-morpholin-4-ylquinolin-6-yl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3/c1-20-7-9-21(10-8-20)26-18-27(31-13-15-33-16-14-31)24-17-22(11-12-25(24)30-26)29-28(32)19-34-23-5-3-2-4-6-23/h2-12,17-18H,13-16,19H2,1H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRBDNODXPJSKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)COC4=CC=CC=C4)C(=C2)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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